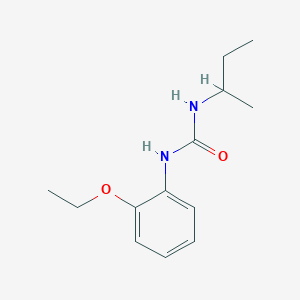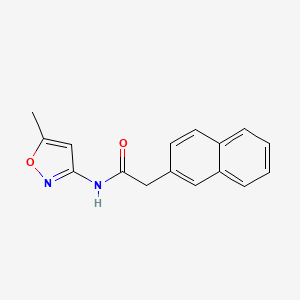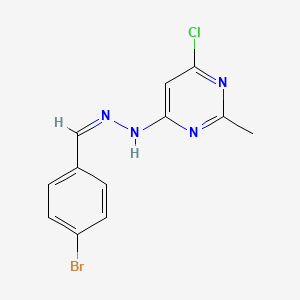![molecular formula C16H21NO6 B5365367 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol, also known as BDAHA, is a chemical compound that has recently gained attention in the scientific community for its potential use in various research applications. BDAHA is a synthetic molecule that has been developed as a potential inhibitor of glycosidases, which are enzymes that play a critical role in many biological processes. In
作用机制
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol works by binding to the active site of glycosidases, preventing them from breaking down complex carbohydrates. This inhibition can have a significant impact on various biological processes, including cell signaling, protein synthesis, and energy metabolism. This compound has been shown to selectively inhibit specific glycosidases, making it a potentially valuable tool for studying the role of these enzymes in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biological processes, including cell signaling, protein synthesis, and energy metabolism. Its inhibition of glycosidases can lead to the accumulation of complex carbohydrates, which can have downstream effects on various cellular pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for studying the role of these pathways in various diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol in lab experiments is its ability to selectively inhibit specific glycosidases. This specificity can allow researchers to study the role of these enzymes in various biological processes and diseases. Additionally, this compound has been shown to have low toxicity and good stability, making it a potentially valuable tool for in vivo studies.
However, there are also limitations to using this compound in lab experiments. Its complex synthesis method requires expertise in organic chemistry, and its high cost may limit its use in some research settings. Additionally, the specificity of this compound may also limit its use in some studies, as it may not be effective against all glycosidases.
未来方向
There are several future directions for the use of 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol in scientific research. One potential area of study is the role of glycosidases in cancer and other diseases. This compound has shown promising results in preclinical studies for its potential use in the treatment of these diseases. Additionally, the anti-inflammatory and antioxidant properties of this compound may also make it a valuable tool for studying these pathways in various diseases.
Another potential future direction for the use of this compound is in the development of new therapies for viral infections. Glycosidases play a critical role in the entry and replication of many viruses, and their inhibition has been shown to have a significant impact on viral infections. This compound has been studied for its potential use in the treatment of viral infections, and its specificity for glycosidases may make it a valuable tool for developing new antiviral therapies.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained attention in the scientific community for its potential use in various research applications. Its ability to selectively inhibit specific glycosidases makes it a potentially valuable tool for studying the role of these enzymes in various biological processes and diseases. While there are limitations to using this compound in lab experiments, its promising results in preclinical studies and potential future directions make it an exciting area of research for the scientific community.
合成方法
The synthesis of 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol involves the reaction of 5-hydroxymethylfurfural (HMF) with 3,4-methylenedioxyphenol (MDP) followed by the addition of azepane. The resulting product is then acetylated with acetic anhydride and subsequently treated with sodium hydroxide to obtain the final product, this compound. The synthesis method of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol has been identified as a potential inhibitor of glycosidases, which are enzymes that play a critical role in many biological processes. Glycosidases are involved in the breakdown of complex carbohydrates, such as starch and glycogen, and their inhibition has been shown to have a significant impact on various diseases, including cancer, diabetes, and viral infections. This compound has been studied for its potential use in the treatment of these diseases and has shown promising results in preclinical studies.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c18-10-16(20)4-1-6-17(7-5-16)15(19)9-21-12-2-3-13-14(8-12)23-11-22-13/h2-3,8,18,20H,1,4-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHJQBJFQDKSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)COC2=CC3=C(C=C2)OCO3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5365288.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5365291.png)
![ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5365292.png)
![N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5365299.png)
![3-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B5365301.png)
![6-[3-(hydroxymethyl)phenyl]-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5365306.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)



![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)